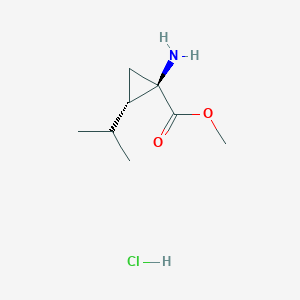

甲基 (1R,2S)-1-氨基-2-丙烷-2-基环丙烷-1-羧酸酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of menthol, which is a covalent organic compound made synthetically or obtained from peppermint or other mint oils with flavoring and local anesthetic properties . The main form of menthol occurring in nature is (−)-menthol, which is assigned to the (1R, 2S, 5R) configuration .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and their bonds. For chiral compounds like this one, the R/S system is used to unambiguously define the stereochemical configuration of any stereocenter .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. For example, menthol has been shown to undergo various reactions due to its alcohol and cyclic hydrocarbon groups .Physical And Chemical Properties Analysis

Physical and chemical properties include appearance, solubility, odor, boiling point, melting point, and specific optical rotation. For example, menthol is a colorless or white acicular prismatic crystal that is easily dissolved in ethanol, chloroform, ether, liquid paraffin, or volatile oil and soluble in water .科学研究应用

合成和生物学评价

研究人员已经合成了各种衍生物和类似物,以研究它们的生物活性。例如,具有环丙基部分的溴酚衍生物显示出对胞质碳酸酐酶 I 和 II 亚型和乙酰胆碱酯酶酶的抑制作用,这些酶与治疗阿尔茨海默病、帕金森病和其他神经系统疾病有关 (Boztaş 等,2019)。

立体选择性合成

已经详细阐述了标记化合物用于代谢研究的立体选择性合成,例如 3-苯氧基苄基 [1R,顺式]-3–2(2,2-二氯乙烯基)-2,2-二甲基-环丙烷羧酸酯的碳-14 标记,这对理解潜在生物活性化合物的代谢途径至关重要 (中塚等,1977)。

抑制酶活性

已经探索了 1-氨基-2-亚甲基环丙烷-1-羧酸(2-亚甲基-ACC)对细菌酶 1-氨基环丙烷-1-羧酸 (ACC) 脱氨酶的不可逆抑制。这项研究提供了对该抑制剂影响酶的机制的见解,可能导致在农业和微生物学中的应用 (赵和刘,2002)。

有机化学中的合成效用

甲基 (1S, 2R)-1-苯甲酰氨基-2-甲酰基环丙烷羧酸酯在环丙基氨基酸合成中的应用证明了该化合物在创建结构复杂且功能多样的分子中的效用。这项研究有助于开发合成含环丙基化合物的新的方法,这些化合物在药物化学中很有价值 (Cativiela 等,1996)。

路易斯酸催化的开环反应

路易斯酸催化的活化环丙烷与胺亲核试剂的开环是另一个重要的应用,证明了这些化合物在合成有机化学中的多功能性。该方法已应用于与神经递质再摄取过程相关的抑制剂的对映选择性合成中 (Lifchits & Charette, 2008)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5(2)6-4-8(6,9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t6-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWIJWMASXSZAO-QDOHZIMISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC1(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@@]1(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide](/img/structure/B2913085.png)

![7-(tert-butyl)-3-(2-methoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2913096.png)

![[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol](/img/structure/B2913097.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2913103.png)